molecular formula C14H11BrIN3O2 B11550603 5-bromo-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11550603
M. Wt: 460.06 g/mol
InChI Key: GDFSOUBOJOAWIA-NGYBGAFCSA-N
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Description

5-bromo-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, an iodine atom at the 3rd position, and a methoxy group at the 4th position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, pyridine-3-carboxylic acid, is converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Bromination: The hydrazide is then brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS).

    Condensation: The brominated hydrazide is condensed with 3-iodo-4-methoxybenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.

Scientific Research Applications

5-bromo-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide: Similar structure but with an ethoxy group instead of a methoxy group.

    3-(5-bromo-2-thienyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide: Contains a thienyl and indolyl group instead of the phenyl and pyridine rings.

Uniqueness

The uniqueness of 5-bromo-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific substitution pattern and the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C14H11BrIN3O2

Molecular Weight

460.06 g/mol

IUPAC Name

5-bromo-N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H11BrIN3O2/c1-21-13-3-2-9(4-12(13)16)6-18-19-14(20)10-5-11(15)8-17-7-10/h2-8H,1H3,(H,19,20)/b18-6+

InChI Key

GDFSOUBOJOAWIA-NGYBGAFCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)I

Origin of Product

United States

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